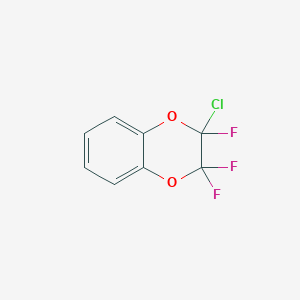
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97% (2-C-2,3,3-T-2,3-D-1,4-BD) is a compound belonging to the family of organic compounds known as benzodioxins. It is a colorless, odorless, and non-toxic solid at room temperature, and is produced by the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base. 2-C-2,3,3-T-2,3-D-1,4-BD is widely used in the laboratory for a variety of purposes, including synthesis, research, and drug development.
Mécanisme D'action
2-C-2,3,3-T-2,3-D-1,4-BD is a small molecule that binds to specific receptors on the surface of cells. Once bound, it triggers a cascade of events that result in the activation of cellular pathways, leading to a variety of biological effects. For example, it can activate certain enzymes and transcription factors, which can lead to changes in gene expression, cellular metabolism, and other cellular processes.
Biochemical and Physiological Effects
2-C-2,3,3-T-2,3-D-1,4-BD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can activate the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Finally, it has been shown to have antifungal and antibacterial activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-C-2,3,3-T-2,3-D-1,4-BD has several advantages when used in laboratory experiments. It is non-toxic, inexpensive, and readily soluble in both organic and aqueous solvents. Additionally, it is stable under a wide range of temperatures and pH levels. However, it has some limitations. It is not very soluble in hydrocarbons, and it has a low boiling point, which can limit its use in certain experiments.
Orientations Futures
2-C-2,3,3-T-2,3-D-1,4-BD is a versatile compound with many potential applications in the laboratory. Some possible future directions for research include the development of new synthetic routes for its production, the study of its pharmacokinetics and metabolism, and the investigation of its potential therapeutic applications. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into the regulation of cellular processes. Finally, further studies into its advantages and limitations could lead to improved laboratory protocols and methods for its use.
Méthodes De Synthèse
The synthesis of 2-C-2,3,3-T-2,3-D-1,4-BD is typically accomplished through a two-step reaction. First, the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base, such as sodium hydroxide, produces 2-C-2,3,3-T-2,3-D-1,4-BD. The second step involves the addition of a halogenated solvent, such as chloroform, to the reaction mixture. The reaction is typically carried out at temperatures between 60-100°C, and is complete after 1-2 hours.
Applications De Recherche Scientifique
2-C-2,3,3-T-2,3-D-1,4-BD is widely used in scientific research, particularly in the fields of drug discovery and development. It is a useful tool for researchers due to its high solubility in both organic and aqueous solvents, low toxicity, and low cost. It has been used in a variety of applications, including the synthesis of new drugs, the study of drug metabolism and pharmacokinetics, and the study of drug-receptor interactions.
Propriétés
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYYZRZIJMXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


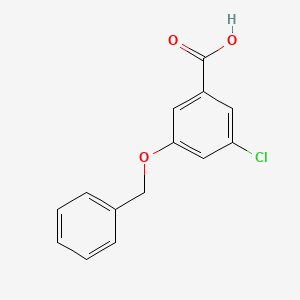
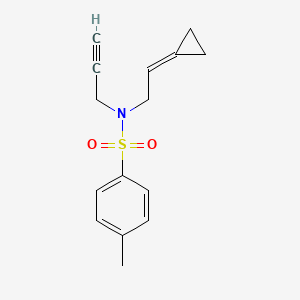


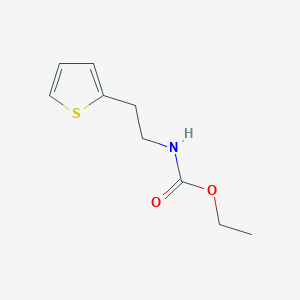
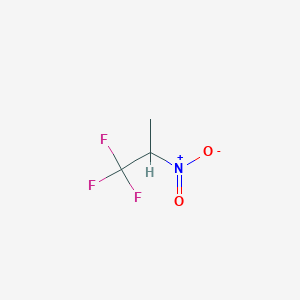




![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)